molecular formula C18H17N5 B11062480 4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B11062480
M. Wt: 303.4 g/mol
InChI Key: BHTQTYJKPMELHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, phenyl, piperidinyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines .

Scientific Research Applications

4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Piperidine derivatives: These include a wide range of compounds with the piperidine ring, which is a common motif in many pharmaceuticals and biologically active molecules.

Uniqueness

4-Amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

4-amino-2-phenyl-6-piperidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H17N5/c19-11-14-16(21)15(12-20)18(23-9-5-2-6-10-23)22-17(14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-10H2,(H2,21,22)

InChI Key

BHTQTYJKPMELHB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC=CC=C3)C#N)N)C#N

Origin of Product

United States

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